molecular formula C20H17NO4 B13519838 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid

Cat. No.: B13519838
M. Wt: 335.4 g/mol
InChI Key: KBYGPUXZUFEWIH-UHFFFAOYSA-N
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Description

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The compound’s structure includes a fluorenyl group, which provides steric hindrance and enhances the compound’s stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Alkyne Group: The protected amino compound is then subjected to a reaction with propargyl bromide to introduce the alkyne group at the desired position.

    Coupling Reaction: The final step involves coupling the alkyne-containing intermediate with a carboxylic acid derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and automated peptide synthesizers.

Chemical Reactions Analysis

Types of Reactions

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include strong acids or bases, such as trifluoroacetic acid (TFA) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of new protected or functionalized amino acids.

Scientific Research Applications

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid has several scientific research applications:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: Used in the conjugation of peptides to other biomolecules for research and diagnostic purposes.

    Material Science: Utilized in the synthesis of peptide-based materials with unique properties.

Mechanism of Action

The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid primarily involves its role as a protected amino acid in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-7-bromoisochromane-4-carboxylic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (9H-Fluoren-9-yl)methoxycarbonyl MeDbz-OH

Uniqueness

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid is unique due to its alkyne group, which provides additional reactivity and versatility in chemical synthesis. This compound’s structure allows for various modifications and functionalizations, making it a valuable tool in peptide synthesis and other research applications.

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)pent-2-ynoic acid

InChI

InChI=1S/C20H17NO4/c1-13(10-11-19(22)23)21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,12H2,1H3,(H,21,24)(H,22,23)

InChI Key

KBYGPUXZUFEWIH-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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